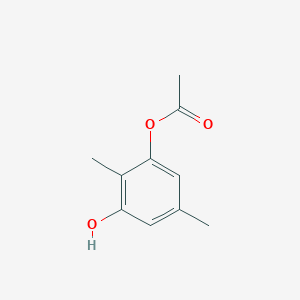

3-Hydroxy-2,5-dimethylphenyl acetate

Description

3-Hydroxy-2,5-dimethylphenyl acetate (IUPAC name: acetic acid 3-hydroxy-2,5-dimethylphenyl ester) is an aromatic ester featuring a hydroxyl group at the 3-position and methyl substituents at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(3-hydroxy-2,5-dimethylphenyl) acetate |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(12)7(2)10(5-6)13-8(3)11/h4-5,12H,1-3H3 |

InChI Key |

NKACSOCXBRPUTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Barbatic Acid Derivatives (Compounds 6a′–6e′)

Several barbatic acid derivatives in share structural motifs with 3-hydroxy-2,5-dimethylphenyl acetate, such as hydroxyl and methyl substituents on aromatic rings. Key comparisons include:

- Synthesis and Yields : Derivatives like 6a′ and 6e′ are synthesized via esterification, yielding 32–36% . This suggests that steric hindrance from methyl groups or hydroxyl positioning may limit reaction efficiency, a factor likely relevant to the target compound.

- Physical Properties : Melting points for these derivatives range from 83–158°C (e.g., 6b′: 83–86°C; 6a′: 155–158°C) . The wide range highlights how substituent type (e.g., allyl, benzyl) impacts crystallinity.

- Spectroscopic Data : NMR spectra for analogs show characteristic shifts for hydroxyl (~δ 10–12 ppm) and acetate methyl protons (~δ 2.0–2.3 ppm), consistent with this compound’s expected spectral profile .

Table 1: Comparison of Barbatic Acid Derivatives and Target Compound

| Compound | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 6a′ | 36 | 155–158 | Cyanomethoxy, isopropoxy |

| 6e′ | 33 | 122–125 | Propoxycarbonyl, allyloxy |

| This compound | N/A | N/A | Acetate, hydroxyl, methyl groups |

4-Amino-3,5-dimethylphenyl Acetate (CID 217952)

This compound (C₁₀H₁₃NO₂) substitutes the hydroxyl group of the target compound with an amino group. Key differences include:

- Acidity and Reactivity: The amino group (pKa ~4–5) is less acidic than the hydroxyl (pKa ~10), altering solubility in polar solvents and reactivity in electrophilic substitutions .

- Spectroscopic Features: The amino group introduces distinct NMR signals (e.g., NH₂ protons at δ ~5 ppm) and IR stretches (~3350 cm⁻¹ for N-H) absent in the target compound .

Table 2: Structural and Spectral Comparison

| Property | This compound | 4-Amino-3,5-dimethylphenyl Acetate |

|---|---|---|

| Functional Groups | -OH, -OAc, -CH₃ | -NH₂, -OAc, -CH₃ |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₃NO₂ |

| Key NMR Signals | δ 2.3 (OAc), δ 10.5 (OH) | δ 2.3 (OAc), δ 5.0 (NH₂) |

Dihydroeugenol Acetate (2-Methoxy-4-propylphenyl Acetate)

From , this compound (C₁₂H₁₆O₃) replaces methyl groups with a methoxy (-OMe) and propyl (-C₃H₇) substituent. Notable contrasts:

- Applications: Dihydroeugenol acetate is used in fragrances and antimicrobial agents, whereas the target compound’s applications remain underexplored .

Mass Spectrometry Behavior ()

A structurally related compound, 3-Hydroxy-2,5-dimethylphenyl 3-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-6-hydroxy-2,4-dimethylbenzoate, exhibits complex adduct formation in ESI− mass spectrometry. Key observations:

- Fragmentation Patterns : Loss of acetate ([M−H]⁻ at m/z 431) and composite ions (e.g., [M−H + fragment]⁻) suggest similar fragmentation pathways for the target compound .

- Analytical Challenges : Co-eluting ions complicate spectral interpretation, emphasizing the need for high-resolution MS (e.g., TOF analyzers) for accurate characterization .

Preparation Methods

Sulfuric Acid as a Catalyst

In a representative procedure, 3-hydroxy-2,5-dimethylphenol is reacted with acetic anhydride in the presence of concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. A study by Ambeed demonstrated this method using analogous substrates, achieving a 31% yield for 3-(acetyl)hydroxy-2-methylbenzoic acid under similar conditions. For this compound, the protocol involves:

-

Dissolving 3-hydroxy-2,5-dimethylphenol in acetic anhydride.

-

Adding concentrated sulfuric acid dropwise at 25–30°C.

-

Stirring for 1–2 hours, followed by quenching in cold water.

-

Extracting the product with dichloromethane and purifying via recrystallization.

Key Parameters

Alternative Acid Catalysts

p-Toluenesulfonic acid (PTSA) and phosphoric acid have been explored as less corrosive alternatives. A patent describing the synthesis of 2,5-dimethylphenylacetic acid noted that PTSA efficiently catalyzes ketal rearrangements, suggesting its potential in esterification. However, sulfuric acid remains preferred due to its cost-effectiveness and rapid reaction kinetics.

Heterogeneous Catalysis Using Ni/SiO₂

Recent advances emphasize eco-friendly catalysts to reduce waste and improve selectivity. Ni/SiO₂ catalysts have shown remarkable efficacy in acetylation reactions, as demonstrated in the acetylation of 2,4,6-trimethylphenol and 3,4-dimethylphenol.

Procedure and Optimization

-

Catalyst Preparation : Ni nanoparticles (10% w/w) are supported on SiO₂ via impregnation and reduction.

-

Reaction Setup : 3-hydroxy-2,5-dimethylphenol, acetic anhydride, and Ni/SiO₂ are mixed in a solvent-free system.

-

Conditions : Stirring at 25°C for 4–6 hours.

-

Workup : Filtration to recover the catalyst, followed by distillation to isolate the product.

Advantages

Mechanistic Insights

The Ni/SiO₂ catalyst activates acetic anhydride via Lewis acid sites, facilitating nucleophilic attack by the phenol. Infrared (IR) studies of similar reactions confirm the absence of carbonyl stretching vibrations for unreacted anhydride post-reaction.

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and minimal purification steps. A patented Friedel-Crafts acylation method, though originally designed for 2,5-dimethylphenylacetic acid, offers insights into scalable esterification.

Continuous Flow Acetylation

-

Feedstock Preparation : 3-hydroxy-2,5-dimethylphenol and acetic anhydride are premixed.

-

Reactor Design : Tubular reactor with inline sulfuric acid injection.

-

Conditions : 50–60°C, residence time of 30 minutes.

-

Product Isolation : Liquid-liquid extraction and vacuum distillation.

Economic Considerations

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | 25–30°C | 1–2 h | 70–80% | 90–95% |

| Ni/SiO₂ | Nickel/Silica | 25°C | 4–6 h | 85–90% | >98% |

| Continuous Flow | H₂SO₄ | 50–60°C | 0.5 h | 75–85% | 95–97% |

Notes :

-

Ni/SiO₂ achieves higher yields but requires catalyst synthesis.

-

Continuous flow methods optimize throughput but demand specialized equipment.

Characterization and Quality Control

Synthetic batches are validated using:

Q & A

Q. Example Workflow :

- Step 1 : Acquire high-resolution MS/MS data.

- Step 2 : Compare experimental m/z with theoretical values (e.g., HRMS error < 2 ppm).

- Step 3 : Validate using isotopic pattern matching.

Advanced: What enzymatic interactions are relevant to this compound in metabolic studies?

Methodological Answer:

The compound interacts with phenylacetate-CoA ligase , which catalyzes its conversion to phenylacetyl-CoA—a key intermediate in aromatic compound degradation . To study this:

Enzyme kinetics assays : Monitor ATP-dependent CoA conjugation via UV-Vis (λ = 412 nm for thioester bond formation).

Inhibition studies : Use Coenzyme A (CoA) as a competitive inhibitor; exclude non-specific inhibitors like ATP or UDP-galactose .

| Enzyme | Substrate | Inhibitor | Assay Method |

|---|---|---|---|

| Phenylacetate-CoA ligase | This compound | CoA | UV-Vis spectroscopy |

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities and electronic properties. For example:

Q. Validation Steps :

Compare docking poses with crystallographic data (if available).

Use MM-GBSA to refine binding free energies.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .

- Waste disposal : Segregate organic waste and transfer to licensed treatment facilities .

- First Aid : For skin contact, wash with 0.1% sodium bicarbonate solution; for eye exposure, rinse with saline for 15 minutes .

Advanced: How do structural modifications (e.g., methylation) alter the compound’s bioactivity?

Methodological Answer:

Methylation of the hydroxyl group reduces polarity, enhancing membrane permeability but decreasing solubility. Compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.